Phrenosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is primarily found in the white matter of the brain and is composed of a fatty acid, sphingosine, and a sugar molecule, typically galactose . Phrenosin plays a crucial role in the structure and function of cell membranes in the nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phrenosin can be synthesized through various methods. One of the traditional methods involves the extraction from brain tissue using solvents like pyridine . The process includes several steps such as lipid extraction, purification, and crystallization. The reaction conditions often involve maintaining low temperatures to prevent degradation of the compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from animal brain tissues. The process is similar to laboratory methods but scaled up to handle larger quantities. Advanced techniques like chromatography are used for purification to ensure high purity levels .
Chemical Reactions Analysis
Types of Reactions
Phrenosin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups of the sugar moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of this compound, which can have different biological activities and properties.
Scientific Research Applications
Phrenosin has several scientific research applications:
Chemistry: Used as a model compound to study glycosphingolipid chemistry and interactions.
Biology: Plays a role in studying cell membrane structure and function, particularly in the nervous system.
Medicine: Investigated for its potential role in neurodegenerative diseases and as a biomarker for certain conditions.
Industry: Used in the production of specialized lipids and as a standard in analytical techniques
Mechanism of Action
Phrenosin exerts its effects primarily through its role in cell membrane structure. It interacts with other lipids and proteins in the membrane, influencing membrane fluidity and signaling pathways. The molecular targets include various membrane-bound receptors and enzymes involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Kerasin: Another cerebroside with similar structure but different fatty acid composition.
Sulfatides: Sulfur-containing cerebrosides with additional sulfate groups.
Gangliosides: Glycosphingolipids with more complex sugar chains and additional sialic acid residues.
Uniqueness
Phrenosin is unique due to its specific fatty acid composition and its predominant presence in the white matter of the brain. This makes it particularly important for studying the nervous system and related disorders.
Properties
CAS No. |
586-02-7 |
---|---|
Molecular Formula |
C48H93NO9 |
Molecular Weight |
828.3 g/mol |
IUPAC Name |
(2R)-2-hydroxy-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C48H93NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(56)49-40(39-57-48-46(55)45(54)44(53)43(38-50)58-48)41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,40-46,48,50-55H,3-33,35,37-39H2,1-2H3,(H,49,56)/b36-34+/t40-,41+,42+,43+,44-,45-,46+,48+/m0/s1 |
InChI Key |
ZXWQZGROTQMXME-DRXHHKTBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.